molecular formula C12H22ClNO2 B1479995 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one CAS No. 2098103-41-2

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one

Cat. No.: B1479995
CAS No.: 2098103-41-2
M. Wt: 247.76 g/mol
InChI Key: OLHBGQWSWFFLEF-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Scientific Research Applications

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one has several applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

It is suggested that this compound may have potential antidepressant properties , implying that its targets could be related to neurotransmitter systems in the brain.

Mode of Action

Given its potential antidepressant properties , it might interact with neurotransmitter systems, possibly influencing the reuptake or release of certain neurotransmitters.

Biochemical Pathways

If it does act as an antidepressant, it could potentially affect pathways related to neurotransmitters such as serotonin, dopamine, and norepinephrine .

Result of Action

If it does have antidepressant properties, it could potentially alleviate symptoms of depression by modulating neurotransmitter systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one typically involves the reaction of 3-(ethoxymethyl)-4-methylpyrrolidine with 2-chlorobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of new derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-methylpyrrolidin-1-yl)butan-1-one: Similar structure but lacks the ethoxymethyl group.

    1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one: Similar structure but lacks the chloro group.

    2-Chloro-1-(4-methylpyrrolidin-1-yl)butan-1-one: Similar structure but lacks the ethoxymethyl group and has a different substitution pattern on the pyrrolidine ring.

Uniqueness

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one is unique due to the presence of both the chloro group and the ethoxymethyl group, which confer specific chemical properties and reactivity. These functional groups make the compound versatile and suitable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-4-11(13)12(15)14-6-9(3)10(7-14)8-16-5-2/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBGQWSWFFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)COCC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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